REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Cl:6][C:7]1[CH:8]=[C:9]([C:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O>C(#N)C.CN(C)C=O>[Cl:6][C:7]1[CH:8]=[C:9]([C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
(m-chlorophenyl)-(diphenyl)-methyl chloride
|
Quantity
|
62.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the imidazole hydrochloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
is recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(N1C=NC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |